molecular formula C20H24N2O3 B248202 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,5-dimethoxyphenyl)propanamide

3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,5-dimethoxyphenyl)propanamide

カタログ番号 B248202
分子量: 340.4 g/mol
InChIキー: APDSTOAKQMWGDD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,5-dimethoxyphenyl)propanamide, commonly known as FGIN-1-27, is a synthetic compound that belongs to the class of isoquinoline derivatives. It was first synthesized in the early 1990s by researchers at the University of Glasgow, and since then, it has been extensively studied for its potential therapeutic applications.

作用機序

FGIN-1-27 acts as a selective antagonist of the dopamine D3 receptor, which is mainly expressed in the mesolimbic system of the brain. By blocking the D3 receptor, FGIN-1-27 can modulate the release of dopamine and other neurotransmitters, which can result in various physiological and behavioral effects.
Biochemical and Physiological Effects
FGIN-1-27 has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal models, FGIN-1-27 can increase locomotor activity, reduce anxiety-like behavior, and improve cognitive function. It can also modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.

実験室実験の利点と制限

FGIN-1-27 has several advantages for laboratory experiments, including its selectivity for the D3 receptor, its well-characterized pharmacological profile, and its ability to cross the blood-brain barrier. However, FGIN-1-27 also has some limitations, including its relatively short half-life, its potential for off-target effects, and its limited solubility in aqueous solutions.

将来の方向性

There are several potential future directions for research on FGIN-1-27. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anticancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the pharmacological and biochemical effects of FGIN-1-27, as well as its potential for off-target effects and toxicity.

合成法

The synthesis of FGIN-1-27 involves the reaction of 2,5-dimethoxybenzaldehyde with 3,4-dihydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 3-chloropropionyl chloride to yield the final product.

科学的研究の応用

FGIN-1-27 has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, FGIN-1-27 has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In psychiatry, FGIN-1-27 has been studied for its potential as an antidepressant and anxiolytic agent. In oncology, FGIN-1-27 has been shown to have anticancer properties and can induce apoptosis in cancer cells.

特性

製品名

3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,5-dimethoxyphenyl)propanamide

分子式

C20H24N2O3

分子量

340.4 g/mol

IUPAC名

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2,5-dimethoxyphenyl)propanamide

InChI

InChI=1S/C20H24N2O3/c1-24-17-7-8-19(25-2)18(13-17)21-20(23)10-12-22-11-9-15-5-3-4-6-16(15)14-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23)

InChIキー

APDSTOAKQMWGDD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCC3=CC=CC=C3C2

正規SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCC3=CC=CC=C3C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。